molecular formula C9H12Li2N2O12P2 B12383962 Uridine 5'-diphosphate-13C9,15N2 (dilithium)

Uridine 5'-diphosphate-13C9,15N2 (dilithium)

Cat. No.: B12383962
M. Wt: 427.0 g/mol
InChI Key: JUXAWRZUJHDAOE-JNJBMHDRSA-L
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Description

Uridine 5’-diphosphate-13C9,15N2 (dilithium) is a stable isotope-labeled compound of uridine 5’-diphosphate. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Uridine 5’-diphosphate is a pyrimidine ribonucleoside diphosphate and acts as a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-diphosphate-13C9,15N2 (dilithium) involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the uridine 5’-diphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and standard nucleotide synthesis techniques .

Industrial Production Methods

Industrial production of uridine 5’-diphosphate-13C9,15N2 (dilithium) typically involves large-scale synthesis using automated synthesizers and purification processes. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphate-13C9,15N2 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve aqueous or organic solvents, controlled temperatures, and specific pH ranges .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate oxides, while substitution reactions can produce various uridine 5’-diphosphate analogs .

Scientific Research Applications

Uridine 5’-diphosphate-13C9,15N2 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

Uridine 5’-diphosphate-13C9,15N2 (dilithium) exerts its effects primarily through activation of the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding to the P2Y6 receptor, the compound triggers intracellular signaling cascades that can influence immune responses, inflammation, and other cellular functions. The specific molecular targets and pathways involved include the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to the release of intracellular calcium and activation of protein kinase C (PKC) .

Comparison with Similar Compounds

Uridine 5’-diphosphate-13C9,15N2 (dilithium) can be compared with other similar compounds, such as:

    Uridine 5’-diphosphate: The non-labeled version of the compound, which lacks the stable isotope labels.

    Uridine 5’-diphosphate-d12 (dilithium): Labeled with deuterium instead of carbon-13 and nitrogen-15.

    Uridine 5’-diphosphate-13C9 (dilithium): Labeled only with carbon-13.

    Uridine 5’-diphosphate-15N2 (dilithium): Labeled only with nitrogen-15

The uniqueness of uridine 5’-diphosphate-13C9,15N2 (dilithium) lies in its dual labeling with both carbon-13 and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical and research applications .

Properties

Molecular Formula

C9H12Li2N2O12P2

Molecular Weight

427.0 g/mol

IUPAC Name

dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;;

InChI Key

JUXAWRZUJHDAOE-JNJBMHDRSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

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